molecular formula C15H25NO2 B14182769 tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate CAS No. 919123-83-4

tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate

Cat. No.: B14182769
CAS No.: 919123-83-4
M. Wt: 251.36 g/mol
InChI Key: MNSQVZDLKSEISB-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2,5-dipropylpyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the tert-butyl group protecting the nitrogen atom during subsequent reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butyl and dipropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and dipropyl groups influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
  • tert-Butyl 2,5-diphenyl-1H-pyrrole-1-carboxylate

Uniqueness

tert-Butyl 2,5-dipropyl-1H-pyrrole-1-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

919123-83-4

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

tert-butyl 2,5-dipropylpyrrole-1-carboxylate

InChI

InChI=1S/C15H25NO2/c1-6-8-12-10-11-13(9-7-2)16(12)14(17)18-15(3,4)5/h10-11H,6-9H2,1-5H3

InChI Key

MNSQVZDLKSEISB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(N1C(=O)OC(C)(C)C)CCC

Origin of Product

United States

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